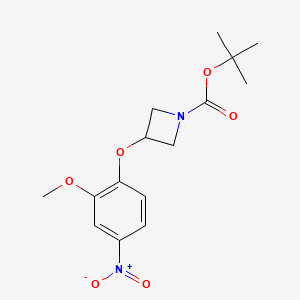

Tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate

Description

Tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring an azetidine ring protected by a tert-butoxycarbonyl (Boc) group. The 2-methoxy-4-nitrophenoxy substituent introduces both electron-donating (methoxy) and electron-withdrawing (nitro) groups, creating a unique electronic environment.

Properties

IUPAC Name |

tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O6/c1-15(2,3)23-14(18)16-8-11(9-16)22-12-6-5-10(17(19)20)7-13(12)21-4/h5-7,11H,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEGYXNNTJRXWKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=C(C=C2)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676470 | |

| Record name | tert-Butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960401-34-7 | |

| Record name | tert-Butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate typically involves the reaction of l-fluoro-2-methoxy-4-nitrobenzene with 3-hydroxyazetidine-1-carboxylic acid tert-butyl ester. The reaction is carried out in tetrahydrofuran (THF) as the solvent, with potassium tert-butoxide as the base. The reaction mixture is cooled to 0°C under nitrogen atmosphere, and the base is added dropwise. After stirring for 30 minutes, the mixture is diluted with water and extracted with tert-butyl methyl ether. The organic layer is then dried and concentrated to yield the desired product .

Industrial Production Methods

While specific industrial production methods for tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate can undergo various chemical reactions, including:

Nucleophilic substitution: The nitro group can be replaced by other nucleophiles under appropriate conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents.

Common Reagents and Conditions

Potassium tert-butoxide: Used as a base in the synthesis.

Hydrogen gas and catalysts: Used for the reduction of the nitro group.

Oxidizing agents: Such as potassium permanganate for oxidation reactions.

Major Products Formed

Aminophenoxy derivatives: Formed by the reduction of the nitro group.

Hydroxyphenoxy derivatives: Formed by the oxidation of the methoxy group.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry :

- The compound is utilized as a precursor in the synthesis of potential pharmaceuticals. Its structural features allow for modifications that can lead to the development of new therapeutic agents targeting various diseases, including cancer and inflammation.

-

Antimicrobial Activity :

- Research has indicated that derivatives of azetidine compounds exhibit antimicrobial properties. Tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate may serve as a scaffold for developing new antibiotics or antifungal agents.

-

Anti-inflammatory Agents :

- Compounds similar to tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate have shown promise in reducing inflammation in preclinical studies. This suggests potential applications in treating inflammatory disorders.

-

Drug Delivery Systems :

- The compound’s ability to form stable complexes with various drug molecules positions it as a candidate for use in drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs.

-

Biological Studies :

- It can be used as a tool compound in biological studies to investigate the mechanisms of action of related bioactive molecules. Its nitro group may facilitate interactions with biological targets, providing insights into structure-activity relationships.

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated the use of tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate as an intermediate for synthesizing novel antimicrobial agents. The synthesized compounds exhibited significant activity against various bacterial strains, highlighting the potential for developing new antibiotics based on this scaffold.

Case Study 2: Anti-inflammatory Research

In another investigation, derivatives of this compound were tested for anti-inflammatory effects in vitro and in vivo. Results showed a marked reduction in inflammatory markers, suggesting that modifications to the azetidine structure could lead to effective anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with biological molecules. The azetidine ring provides a rigid structure that can influence the compound’s binding affinity to its targets. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Key Research Findings

Electronic Effects : The juxtaposition of methoxy and nitro groups in the target compound creates a polarized aromatic system, enhancing reactivity toward nucleophiles at the nitro-bearing position .

Synthetic Flexibility: Palladium-catalyzed methods dominate the synthesis of amino-substituted azetidines, while iodonium salts enable alkylation with complex electrophiles .

Stability Challenges : Nitro groups may limit the compound’s utility under reducing conditions, whereas Boc protection enhances stability during synthetic workflows .

Biological Activity

Tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate, identified by its CAS number 960401-34-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.

- Molecular Formula : C15H20N2O6

- Molecular Weight : 324.33 g/mol

- Structure : The compound features an azetidine ring substituted with a tert-butyl group and a nitrophenoxy moiety, which may contribute to its biological activity.

Synthesis

The synthesis of tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate typically involves the reaction of 2-methoxy-4-nitrobenzene derivatives with azetidine-1-carboxylic acid tert-butyl ester in the presence of potassium tert-butoxide as a base in tetrahydrofuran (THF) at low temperatures. The reaction yields a high purity product (up to 95%) after extraction and purification processes .

Biological Activity

Anticancer Activity : Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing nitrophenoxy groups have shown potent cytotoxic effects against various cancer cell lines, including:

- MCF-7 (human breast adenocarcinoma)

- U-937 (human adult acute monocytic leukemia)

- CEM-13 (human childhood T acute lymphoblastic leukemia)

In vitro assays demonstrated that these compounds could induce apoptosis in cancer cells, suggesting a mechanism involving the activation of caspases and modulation of cell cycle progression .

Table 1: Comparative Cytotoxicity Data

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate | MCF-7 | TBD | Apoptosis induction |

| Doxorubicin | MCF-7 | 1.93 | DNA intercalation |

| Prodigiosin | MCF-7 | 1.93 | Unknown |

Note: TBD = To Be Determined.

The proposed mechanism of action for tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate involves the following pathways:

- Apoptosis Induction : Flow cytometry analyses have shown that this compound can trigger apoptotic pathways in cancer cells, potentially through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

- Cell Cycle Arrest : The compound may cause cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells.

- Caspase Activation : Increased activity of caspase enzymes has been observed, indicating that the compound activates intrinsic apoptotic pathways.

Case Studies

In a recent study published in MDPI, several novel derivatives with similar structures to tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine were tested against various cancer cell lines. These studies revealed IC50 values significantly lower than those of conventional chemotherapeutics like doxorubicin, highlighting their potential as effective anticancer agents .

Future Directions

Further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate. Future studies should focus on:

- Detailed pharmacokinetic and pharmacodynamic evaluations.

- In vivo models to assess efficacy and safety.

- Structural modifications to enhance biological activity and selectivity.

Q & A

Q. What are the key synthetic strategies for preparing tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate?

- Methodological Answer : The synthesis typically involves:

- Step 1 : Protection of the azetidine nitrogen using tert-butyl carbamate (Boc) groups to prevent unwanted side reactions .

- Step 2 : Nucleophilic aromatic substitution (SNAr) between 2-methoxy-4-nitrochlorobenzene and the Boc-protected azetidine under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

- Step 3 : Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yield optimization requires careful control of stoichiometry and reaction time .

Q. How is the structural integrity of this compound verified post-synthesis?

- Methodological Answer :

- X-ray crystallography : Resolve the crystal structure using SHELX programs for precise bond-length and angle measurements .

- NMR spectroscopy : Key signals include:

- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm for nitro-substituted phenyl), methoxy singlet (δ 3.8 ppm), and azetidine protons (δ 3.4–4.2 ppm) .

- ¹³C NMR : Boc carbonyl (δ 155 ppm), nitro-substituted aromatic carbons (δ 125–150 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 367.1532) .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Storage : Keep in amber vials under inert gas (Ar/N₂) at –20°C to prevent nitro group degradation .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can conflicting data on nitro group reactivity in this compound be resolved?

- Methodological Answer :

- Controlled Reduction Studies : Compare catalytic hydrogenation (e.g., Pd/C, H₂) vs. chemical reduction (e.g., SnCl₂/HCl) to assess nitro-to-amine conversion efficiency. Monitor intermediates via LC-MS .

- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to evaluate electronic effects of the methoxy and nitro groups on aryl ring reactivity .

- Cross-Validation : Replicate reported procedures (e.g., tert-butyl 3-(3-oxo-3-phenoxypropyl)azetidine-1-carboxylate synthesis ) to identify protocol-specific variables affecting yields.

Q. What strategies optimize regioselectivity in functionalizing the azetidine ring?

- Methodological Answer :

- Protection/Deprotection : Use orthogonal protecting groups (e.g., Fmoc for secondary amines) to enable selective modification .

- Kinetic vs. Thermodynamic Control : Vary reaction temperature and solvent polarity (e.g., DMF vs. THF) to favor specific intermediates .

- Catalytic Asymmetric Synthesis : Employ chiral ligands (e.g., BINAP) with Pd catalysts to access enantiopure derivatives .

Q. How does the compound interact with biological targets, and what assays validate these interactions?

- Methodological Answer :

- Binding Studies :

- SPR (Surface Plasmon Resonance) : Immobilize target proteins (e.g., kinases) to measure binding affinity (KD) .

- ITC (Isothermal Titration Calorimetry) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions .

- Cellular Assays :

- Luciferase Reporter Systems : Test modulation of signaling pathways (e.g., NF-κB) in HEK293T cells .

- SAR (Structure-Activity Relationship) : Synthesize analogs (e.g., tert-butyl 3-(aminomethyl)azetidine-1-carboxylate ) to correlate structural features with bioactivity.

Q. How to address instability during long-term storage or under experimental conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to heat (40°C), light, and humidity for 1–4 weeks. Monitor degradation via HPLC .

- Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to formulations .

- Cryopreservation : Lyophilize the compound with trehalose for storage at –80°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.